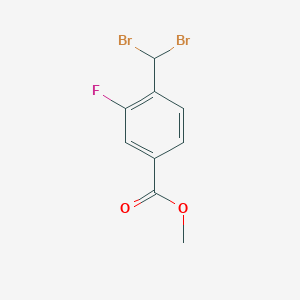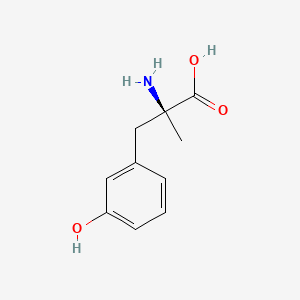
Phenylalanine, 3-hydroxy-alpha-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine, 3-hydroxy-alpha-methyl-, also known as meta-L-tyrosine, is a rare nonproteinogenic amino acid. It is structurally similar to phenylalanine but with a hydroxyl group at the meta position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-alpha-methyl-phenylalanine typically involves the hydroxylation of phenylalanine. One common method is the use of Fe2±dependent phenylalanine hydroxylase (PheH), which catalyzes the hydroxylation of L-phenylalanine to produce L-3-hydroxy-phenylalanine . This biocatalytic approach is favored for its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of hydroxy amino acids, including 3-hydroxy-alpha-methyl-phenylalanine, often employs microbial fermentation. This method involves the heterologous expression of hydroxylation pathways in microorganisms such as Corynebacterium glutamicum or Escherichia coli . These engineered microbes can produce hydroxy amino acids in large quantities under controlled conditions.
化学反应分析
Types of Reactions
3-Hydroxy-alpha-methyl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, dehydroxylated phenylalanine derivatives, and various substituted phenylalanine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
3-Hydroxy-alpha-methyl-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of bioactive compounds
作用机制
The mechanism of action of 3-hydroxy-alpha-methyl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are synthesized through enzymatic pathways involving aromatic L-amino acid decarboxylase and other enzymes . The compound’s effects are mediated through its interaction with these enzymes and the subsequent production of neurotransmitters, which play crucial roles in various physiological processes .
相似化合物的比较
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Tyrosine: Another amino acid with a hydroxyl group at the para position.
Phenethylamine: A compound with a similar backbone but different functional groups
Uniqueness
3-Hydroxy-alpha-methyl-phenylalanine is unique due to its meta-hydroxylation, which imparts distinct chemical and biological properties. This structural difference allows it to participate in unique biochemical pathways and reactions that are not accessible to its analogs .
属性
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

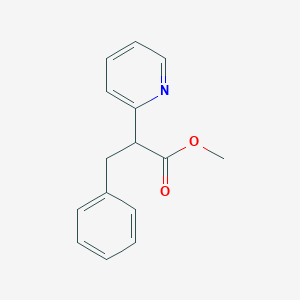
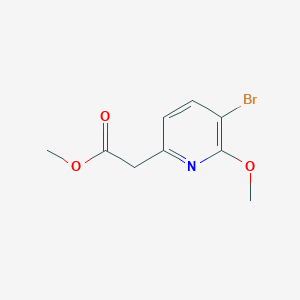

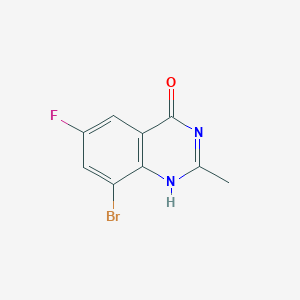
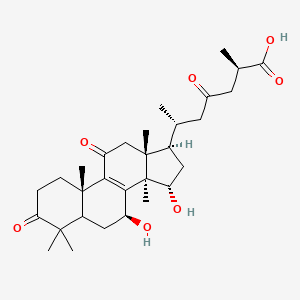
![tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7981159.png)
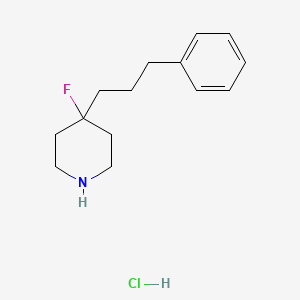


![6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)


